

Introduction: The Structural Significance and Analytical Imperatives of a Versatile Scaffold

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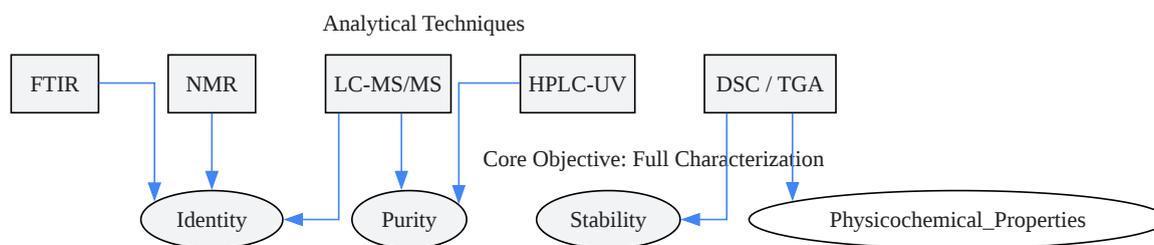
Compound of Interest

Compound Name:	4-Piperidin-4-YL- benzenesulfonamide
CAS No.:	119737-31-4
Cat. No.:	B053442

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4-Piperidin-4-YL-benzenesulfonamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure combines a benzenesulfonamide group, a known pharmacophore with a broad range of biological activities, and a piperidine ring, a saturated heterocycle prevalent in numerous pharmaceuticals that can influence solubility, lipophilicity, and receptor binding.[1] The precise analytical characterization of this compound is paramount, ensuring its identity, purity, and stability, which are critical parameters for its application in research and development.

This guide provides a comprehensive suite of analytical methods for the thorough characterization of **4-Piperidin-4-YL-benzenesulfonamide**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will explore a multi-technique approach, as no single method can provide a complete analytical picture. The synergy between chromatographic, spectroscopic, and thermal methods delivers the robust and reliable data required to meet stringent quality standards.



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Caption: Interconnectivity of analytical techniques and characterization goals.

Part 1: Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for determining the purity of a chemical substance and quantifying it. For **4-Piperidin-4-YL-benzenesulfonamide**, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary choice due to the presence of the benzene ring, which acts as a chromophore.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Analysis: RP-HPLC separates compounds based on their hydrophobicity. The analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. The benzenesulfonamide moiety provides sufficient UV absorbance for sensitive detection.

Expertise & Experience: The choice of a C18 column is a robust starting point for this molecule due to its balanced polarity. The addition of a small percentage of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. This ensures that the nitrogen atom in the piperidine ring is consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate integration.

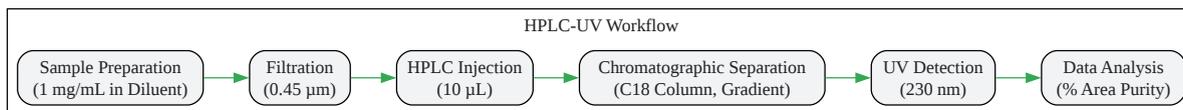
Experimental Protocol: HPLC-UV Purity Determination

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **4-Piperidin-4-YL-benzenesulfonamide**.
 - Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
 - Sonicate for 5 minutes to ensure complete dissolution.
 - Filter the solution through a 0.45 μm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - The following conditions provide a validated starting point. Method optimization may be required based on the specific impurity profile.

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A	0.1% Phosphoric Acid in Water	Acid modifier for improved peak shape; provides buffering.[2]
Mobile Phase B	Acetonitrile	Common organic modifier for reversed-phase chromatography.
Gradient Elution	10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min.	A gradient is recommended to ensure elution of both polar and non-polar impurities.[3]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Controlled temperature ensures reproducible retention times.[2]
Injection Volume	10 µL	A typical volume for analytical HPLC.
Detection	UV at 230 nm	The benzene ring provides a strong absorbance maximum in this region.

- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

- System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$.



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Caption: Standard workflow for HPLC-UV purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Analysis: LC-MS/MS provides an orthogonal detection method to UV, offering superior sensitivity and selectivity. It is invaluable for confirming the molecular weight of the main peak and for identifying and quantifying trace-level impurities, especially those that may co-elute or have poor UV absorbance.

Expertise & Experience: Electrospray ionization (ESI) in positive mode is the ideal choice for this molecule. The basic nitrogen on the piperidine ring is readily protonated, leading to a strong signal for the protonated molecule $[M+H]^+$. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification. [4][5]

Experimental Protocol: LC-MS/MS Identification and Trace Analysis

- Chromatography: Use the same HPLC conditions as described in section 1.1 to ensure chromatographic consistency.
- Mass Spectrometry Conditions:

Parameter	Recommended Condition	Rationale
Ionization Mode	Electrospray Ionization (ESI), Positive	The piperidine nitrogen is easily protonated.
Parent Ion (Q1)	m/z 255.1 (Calculated for C ₁₁ H ₁₆ N ₂ O ₂ S)	Corresponds to the [M+H] ⁺ of the target molecule.
Fragment Ions (Q3)	To be determined by infusion; likely fragments from cleavage of the S-N bond or within the piperidine ring.	MRM transitions provide high specificity for quantification.
Gas Temperatures	Optimized for instrument (e.g., 350 °C)	Ensures efficient desolvation of the analyte.
Nebulizer Pressure	Optimized for instrument (e.g., 45 psi)	Controls the aerosol formation for optimal ionization.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized molecule, ensuring that it is indeed **4-Piperidin-4-yl-benzenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Analysis: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the different types of carbon atoms.

Expertise & Experience: The expected ¹H NMR spectrum should show distinct signals for the aromatic protons on the benzene ring, the protons on the piperidine ring, and the N-H proton of the sulfonamide. The splitting patterns (e.g., doublets for the ortho and meta aromatic protons) and integrals (proton counts) are key to confirming the substitution pattern. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent choice as it will solubilize the compound and allow for the observation of exchangeable N-H protons.[6]

Expected NMR Data (in DMSO-d₆)

Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Integration	Assignment
¹ H NMR	~10.0-10.5	Singlet	1H	SO ₂ NH
¹ H NMR	~7.6-7.8	Doublet	2H	Aromatic protons ortho to SO ₂
¹ H NMR	~7.4-7.6	Doublet	2H	Aromatic protons meta to SO ₂
¹ H NMR	~3.0-3.2	Multiplet	1H	Piperidine CH-4
¹ H NMR	~2.8-3.0	Multiplet	2H	Piperidine CH ₂ -2,6 (axial)
¹ H NMR	~2.5-2.7	Multiplet	2H	Piperidine CH ₂ -2,6 (equatorial)
¹ H NMR	~1.6-1.8	Multiplet	2H	Piperidine CH ₂ -3,5 (axial)
¹ H NMR	~1.4-1.6	Multiplet	2H	Piperidine CH ₂ -3,5 (equatorial)
¹³ C NMR	~140-145	-	-	Aromatic C quaternary (attached to SO ₂)
¹³ C NMR	~135-140	-	-	Aromatic C quaternary (attached to Pip)
¹³ C NMR	~128-130	-	-	Aromatic CH (ortho to SO ₂)
¹³ C NMR	~115-120	-	-	Aromatic CH (meta to SO ₂)

¹³ C NMR	~45-50	-	-	Piperidine CH-4
¹³ C NMR	~40-45	-	-	Piperidine CH ₂ -2,6
¹³ C NMR	~30-35	-	-	Piperidine CH ₂ -3,5

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Analysis: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is an excellent tool for identifying the presence of specific functional groups.

Expertise & Experience: For **4-Piperidin-4-yl-benzenesulfonamide**, the key functional groups to identify are the sulfonamide (S=O and N-H stretches) and the piperidine (C-H and N-H stretches). The presence of strong, characteristic bands for the asymmetric and symmetric stretching of the S=O group is a definitive indicator of the sulfonamide moiety.^{[6][7]}

Expected Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 - 3250	N-H Stretch	Sulfonamide (NH)
3000 - 2850	C-H Stretch (sp ³)	Piperidine
1600 - 1450	C=C Stretch	Aromatic Ring
1350 - 1310	Asymmetric SO ₂ Stretch	Sulfonamide
1170 - 1140	Symmetric SO ₂ Stretch	Sulfonamide
920 - 890	S-N Stretch	Sulfonamide

Part 3: Thermal Analysis for Physicochemical Profiling

Thermal analysis techniques are crucial for characterizing the solid-state properties of a pharmaceutical compound, which can impact its stability, solubility, and bioavailability.[8]

Differential Scanning Calorimetry (DSC)

Principle of Analysis: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.[9][10]

Experimental Protocol: Melting Point and Polymorph Screening

- Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
- Instrumental Conditions:
 - Temperature Program: Heat from 25 °C to a temperature well above the expected melting point at a rate of 10 °C/min.
 - Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple melting endotherms or exothermic transitions before melting may indicate polymorphism.

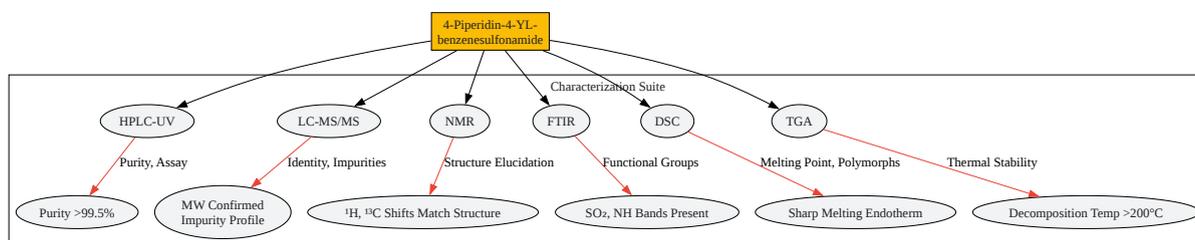
Thermogravimetric Analysis (TGA)

Principle of Analysis: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition profiles, and to quantify residual solvents or water.[10][11]

Experimental Protocol: Thermal Stability

- Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
- Instrumental Conditions:

- Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset of significant weight loss indicates the temperature at which the compound begins to decompose.



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Caption: A comprehensive analytical approach for compound characterization.

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